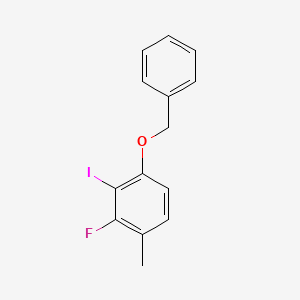

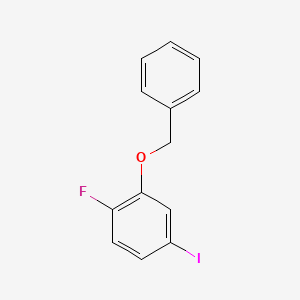

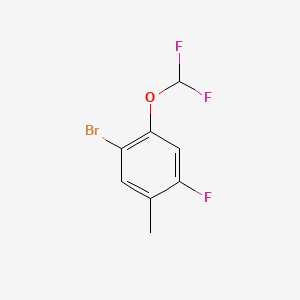

2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Benzyloxy)phenol” is an organic compound that is used as a building block in organic synthesis . It has a linear formula of C6H5CH2OC6H4OH .

Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene” are not available, similar compounds such as “2-(Benzyloxy)phenol” and “2-Benzyloxypyridine” have been synthesized through condensation reactions .

Molecular Structure Analysis

The molecular structure of similar compounds suggests that the benzyloxy group is attached to the benzene ring . The dihedral angle between the two benzene rings in 2-benzyloxy-3-methoxybenzaldehyde crystal is 23.33 (6)° .

科学的研究の応用

Synthesis of Benzyl Ethers and Esters

2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene: is used as a precursor in the synthesis of benzyl ethers and esters. The compound serves as a reagent that facilitates the transfer of the benzyl protecting group to alcohols and phenols under mild conditions . This is particularly useful in organic synthesis where protecting groups are employed to shield functional groups from the reactive conditions of a chemical reaction.

Electrophilic Substitution Reactions

This compound is involved in electrophilic substitution reactions where it acts as an electrophile. The benzyloxy group can be transferred to other molecules, providing a method for modifying chemical structures, which is a fundamental step in medicinal chemistry for drug design and development .

Protecting Group in Organic Synthesis

In organic synthesis, protecting groups like the benzyl group derived from this compound are crucial. They protect sensitive functional groups during multi-step synthetic processes. After the desired reactions have been completed, the protecting groups can be removed without affecting the integrity of the molecule .

[1,2]-Wittig Rearrangement

The compound is used in studies involving the [1,2]-Wittig rearrangement. This rearrangement is a chemical reaction of 2-aryloxazolines with strong bases to produce various products. It’s a valuable reaction for constructing complex organic compounds, including natural products and pharmaceuticals .

Synthesis of Multidentate Chelating Ligands

It serves as a reagent for the synthesis of multidentate chelating ligands. These ligands are important in coordination chemistry and are used to form stable complexes with metal ions. Such complexes have applications in catalysis, material science, and medicine .

Pharmaceutical Intermediate

Lastly, 2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene is used as an intermediate in pharmaceutical research. It is involved in the synthesis of various pharmaceutical agents, playing a role in the development of new drugs and therapies .

将来の方向性

While specific future directions for “2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene” are not available, similar compounds have been used in the synthesis of new anticancer drugs and are considered versatile for diverse applications such as synthesis of pharmaceuticals, catalysts, and fluorescent probes.

特性

IUPAC Name |

1-bromo-3,5-dichloro-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2O/c14-11-6-10(15)7-12(16)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNNUUCKPHTQOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.0 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-2'-methyl-[1,1'-biphenyl]-3,4'-dicarbaldehyde](/img/structure/B6286922.png)